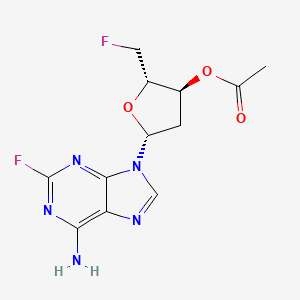![molecular formula C15H17IO2S B15159504 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate CAS No. 819079-71-5](/img/structure/B15159504.png)
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate is a chemical compound that features a unique combination of a hept-2-yn-1-yl group, a sulfanyl group, and an iodoacetate moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate typically involves the following steps:
Formation of Hept-2-yn-1-yl Sulfanyl Intermediate: This step involves the reaction of hept-2-yn-1-ol with a thiol compound under suitable conditions to form the hept-2-yn-1-yl sulfanyl intermediate.
Iodoacetate Formation: The intermediate is then reacted with iodoacetic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The iodoacetate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition: The alkyne group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Addition: Reagents like halogens, hydrogen, or organometallic compounds can be used for addition reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl iodoacetates.
Addition: Alkenes or alkylated products.
Aplicaciones Científicas De Investigación
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for various biochemical studies.
Material Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, depending on its application.
Pathways Involved: The specific pathways would depend on the biological context in which the compound is used, such as inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate
- 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (trifluoroacetate)
Uniqueness
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate is unique due to the presence of the iodoacetate moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the alkyne, sulfanyl, and iodoacetate groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
819079-71-5 |
|---|---|
Fórmula molecular |
C15H17IO2S |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
(2-hept-2-ynylsulfanylphenyl) 2-iodoacetate |
InChI |
InChI=1S/C15H17IO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3 |
Clave InChI |
DMQGPRZDJCTCSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCSC1=CC=CC=C1OC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
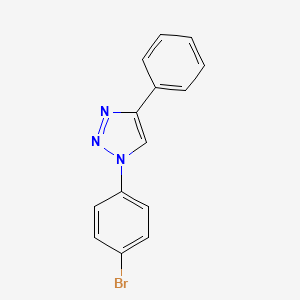
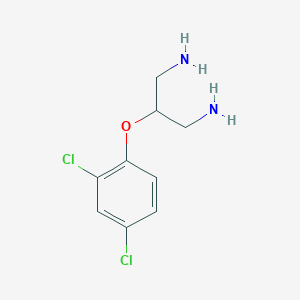
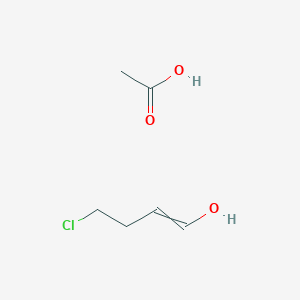
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
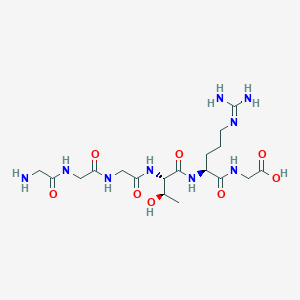
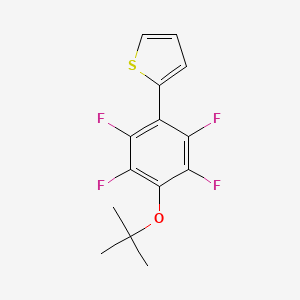
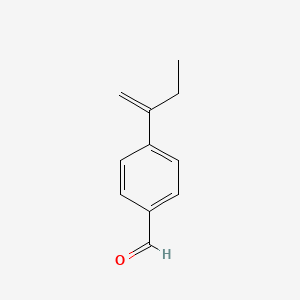
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
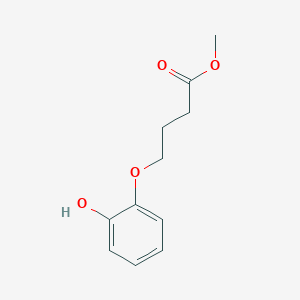
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
